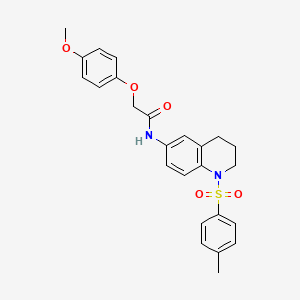
2-(4-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a tosylate salt, which is commonly used in organic chemistry as a protecting group for amines. The synthesis of this compound involves several steps, and it has been found to exhibit promising biochemical and physiological effects in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of various compounds including tetrahydroquinolines, which are structurally related to the compound . They developed methods for forming 1,2,3,4-tetrahydroquinolines, which are crucial intermediates in organic synthesis (Roberts et al., 1997).
Structural and Property Studies
- Karmakar, Sarma, and Baruah (2007) examined the structural aspects of amide-containing isoquinoline derivatives, demonstrating the potential for forming crystalline structures and gels under certain conditions, which could have implications for material science and drug formulation (Karmakar et al., 2007).
Antitumor Activity
- Ambros, Angerer, and Wiegrebe (1988) investigated the synthesis and cytostatic activity of Methoxy-indolo[2,1‐a]isoquinolines, highlighting the potential antitumor properties of such compounds (Ambros et al., 1988).
- Nagarajan and colleagues (2006) synthesized and evaluated indenoisoquinoline topoisomerase I inhibitors, indicating their potential as therapeutic agents for cancer treatment (Nagarajan et al., 2006).
Other Applications
- Al-Taifi, Abdel-Raheem, and Bakhite (2016) presented reactions of cyanoquinolinethione, showing diverse pathways for the formation of new compounds, which could be useful in various chemical applications (Al-Taifi et al., 2016).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-5-12-23(13-6-18)33(29,30)27-15-3-4-19-16-20(7-14-24(19)27)26-25(28)17-32-22-10-8-21(31-2)9-11-22/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMREXOKSXEGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

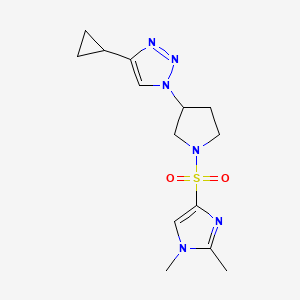


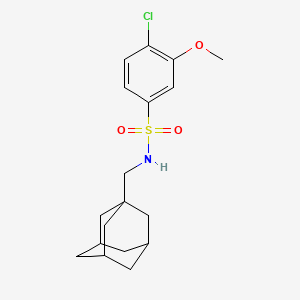


![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)
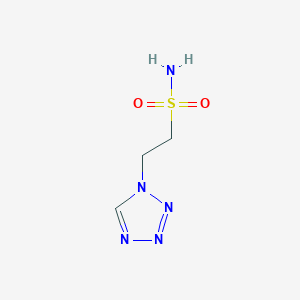
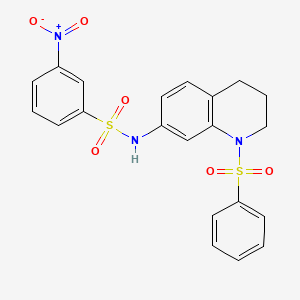
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)
![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)
![3-Chlorothieno[3,2-b]pyridine](/img/structure/B2941796.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2941797.png)
![N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2941798.png)